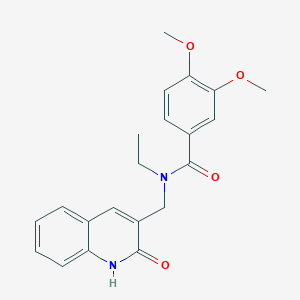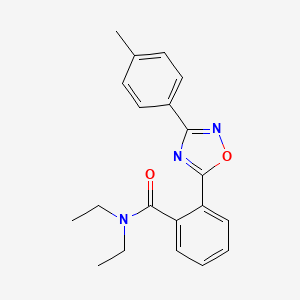
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and it has also shown cytotoxic effects on cancer cells in vitro. Additionally, it has been found to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. It may also have potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and analgesic agent. Another direction is to study its potential as an anti-cancer agent in vivo. Additionally, it may be worthwhile to investigate its potential as an antioxidant and its effects on oxidative stress. Finally, it may be useful to explore the potential of N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a lead compound for the development of new drugs with similar properties.
Synthesemethoden
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using various methods. One of the methods involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with butyryl chloride to obtain N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, and it has shown promising results in reducing pain and inflammation in animal models. It has also been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects on cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-10-17-14(20)8-5-9-15-18-16(19-22-15)12-6-4-7-13(11-12)21-2/h3-4,6-7,11H,1,5,8-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLEPVAVCMSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)





![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)